N-(3-chloro-4-fluorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H15ClFN3O2 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 407.0836826 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Derivatives
N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form 2-acylamino-3-arylamino-1,4-naphthoquinones and with substituted o-phenylenediamines, o-aminophenols, o-aminobenzenethiols, and 2-amino-3-hydroxy pyridine to give angular heterocyclic compounds, suggesting a common reaction path (Agarwal & Mital, 1976).
Synthesis and Activity
Pyridazino(4,5-b)indole-1-acetamide compounds, including variations with halo groups, show activities across a range of therapeutic areas including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic, providing insights into diverse pharmaceutical applications (Habernickel, 2002).
Scaleable Synthesis for Thrombin Inhibition
A scaleable synthesis approach for a 3-Aminopyrazinone Acetamide Thrombin Inhibitor was developed, highlighting the compound's potential in therapeutic applications requiring thrombin inhibition (Ashwood et al., 2004).
Structural Modifications for Metabolic Stability
Investigations into the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin dual inhibitors led to the development of analogs with improved metabolic stability, underscoring the importance of structural modifications in enhancing drug profiles (Stec et al., 2011).
Novel Class Synthesis for Fused Azines
A novel class of pyridazin-3-one derivatives was synthesized, demonstrating a route for creating fused azines, which could have implications in various chemical and pharmaceutical applications (Ibrahim & Behbehani, 2014).
Anticancer Drug Synthesis and Docking Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity were confirmed through molecular docking studies targeting the VEGFr receptor, highlighting its potential in cancer therapy (Sharma et al., 2018).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-18-12-17(7-8-19(18)24)25-21(28)13-27-22(29)10-9-20(26-27)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYOMQWJFDXIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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